2-(2-Bromo-4-chlorophenoxy)acetic acid

Beschreibung

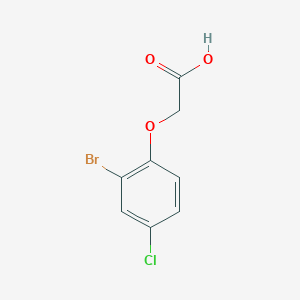

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromo-4-chlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFPVGBBDOCAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352621 | |

| Record name | 2-(2-bromo-4-chlorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77228-66-1 | |

| Record name | 2-(2-bromo-4-chlorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 2 2 Bromo 4 Chlorophenoxy Acetic Acid

Established Synthetic Routes for 2-(2-Bromo-4-chlorophenoxy)acetic acid

The primary and most direct method for synthesizing this compound involves the condensation of a halogenated phenol (B47542) with a halogenated acetic acid. This approach is a variation of the Williamson ether synthesis, a robust and widely used method for forming ethers.

Condensation Reactions Utilizing Halogenated Phenols and Halogenated Acetic Acids

This strategy hinges on the reaction between a phenoxide ion and an α-haloacetic acid. The phenoxide is generated in situ by treating the corresponding phenol with a base.

The synthesis of this compound is commonly achieved through the reaction of 2-bromo-4-chlorophenol (B154644) with chloroacetic acid in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism. First, the phenolic proton of 2-bromo-4-chlorophenol is abstracted by a base, such as sodium hydroxide (B78521), to form the more nucleophilic sodium 2-bromo-4-chlorophenoxide. This phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the desired ether linkage. The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. The final product is obtained after acidification of the reaction mixture.

A related synthesis involves the preparation of 2-bromo-4-chlorophenol itself, which can be synthesized by the bromination of 4-chlorophenol. This reaction is often carried out in acetic acid with sodium acetate (B1210297) acting as a base to control the exotherm and minimize the formation of di-brominated byproducts.

Exploration of Analogous Synthetic Strategies for Phenoxyacetic Acid Derivatives

The synthesis of phenoxyacetic acid derivatives is not limited to a single method. The Williamson ether synthesis is a general and versatile method for preparing both symmetrical and asymmetrical ethers and is widely used in both laboratory and industrial settings. byjus.com This reaction typically involves the reaction of an alkoxide or phenoxide ion with a primary alkyl halide. byjus.comwikipedia.org

Alternative strategies for synthesizing phenoxyacetic acid derivatives have been explored. One such method involves reacting the salt of a phenol or methylphenol with the salt of chloroacetic acid in a solvent, followed by heating and subsequent acidification. google.comwipo.int This process has been optimized to allow for the recycling of solvents and wastewater, leading to high yields (greater than 95%) and purity (greater than 98%). google.comwipo.int Another approach involves the chlorination of phenoxyacetic acid itself, which can be dissolved in a solvent like dichlorobenzene or acetic acid with a catalyst such as iron oxide or ferric chloride. google.com

The choice of reactants is crucial for the success of the Williamson ether synthesis. The alkylating agent should ideally be a primary halide, as secondary and tertiary halides are more prone to undergo elimination reactions. wikipedia.orgmasterorganicchemistry.com The phenoxide, however, can be derived from a primary, secondary, or tertiary alcohol or phenol. masterorganicchemistry.com

The reaction conditions for the Williamson synthesis are also important. Typical laboratory procedures are conducted at temperatures between 50 and 100 °C and can take from 1 to 8 hours to complete, with yields ranging from 50-95%. wikipedia.org Industrial processes can achieve nearly quantitative conversion. wikipedia.org To enhance the reaction, phase transfer catalysts like tetrabutylammonium (B224687) bromide or 18-crown-6 (B118740) can be employed to increase the solubility of the phenoxide. wikipedia.org

Mechanistic Investigations of Synthesis Reactions

Understanding the mechanism of the synthesis of this compound and related compounds is crucial for optimizing reaction conditions and improving yields.

Elucidation of Reaction Mechanisms and Intermediates

The Williamson ether synthesis, the cornerstone for producing this compound, proceeds through an S(_N)2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org In this concerted reaction, the nucleophile, which is the 2-bromo-4-chlorophenoxide ion, performs a backside attack on the electrophilic carbon of the chloroacetic acid. byjus.comwikipedia.org This simultaneous bond formation and bond cleavage result in the formation of the ether and the displacement of the leaving group (chloride ion). byjus.com

For the reaction to proceed efficiently via the S(_N)2 pathway, the electrophile must have a good leaving group, typically a halide, and the carbon being attacked should be sterically unhindered. wikipedia.org This is why primary alkyl halides are preferred. wikipedia.orgmasterorganicchemistry.com If the electrophile is sterically hindered, the phenoxide may act as a base, leading to elimination reactions as a competing pathway. byjus.com

Kinetic Studies and Thermodynamic Considerations in Synthesis

Kinetic studies of the Williamson ether synthesis provide valuable insights into the factors that influence the reaction rate and selectivity. The choice of solvent has a significant impact on the regioselectivity of the reaction. For example, in the synthesis of a related compound, the ratio of O-alkylation to C-alkylation was found to be 97:3 in acetonitrile (B52724), but shifted to 72:28 in methanol (B129727). rsc.orgresearchgate.net This demonstrates the solvent's role in stabilizing or destabilizing the transition states of the different reaction pathways. rsc.orgresearchgate.net

Thermodynamically, the Williamson ether synthesis is generally favorable. However, the reaction temperature can influence the outcome. While typical laboratory syntheses are conducted at moderate temperatures, some variations of the Williamson synthesis have been developed that operate at much higher temperatures (above 300 °C). acs.org These high-temperature methods can utilize weaker alkylating agents, such as alcohols or carboxylic acid esters, and can proceed as a homogeneous catalytic process, offering a "greener" alternative by avoiding the production of salt byproducts. acs.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the synthesis of this compound involves careful control over several experimental parameters to maximize yield and purity while minimizing side reactions.

Solvent Effects and Catalysis in Phenoxyacetic Acid Formation

The choice of solvent and catalyst is critical in the Williamson ether synthesis of phenoxyacetic acids. The reaction typically employs a base to deprotonate the phenol, and the solvent system must facilitate the subsequent nucleophilic substitution. jk-sci.com

Solvent Systems: A range of solvents can be used, from aqueous systems to polar aprotic solvents.

Aqueous/Alcoholic Mixtures: A common and traditional method involves using a mixture of water and ethanol. chemicalbook.com The base (e.g., NaOH) is dissolved in this mixture, followed by the addition of the phenol and then the haloacetate solution. chemicalbook.com

Dipolar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are effective for this synthesis. jk-sci.comchemicalbook.commdpi.com These solvents are particularly adept at solvating cations, leaving the phenoxide anion more reactive, and can help minimize side reactions like dehydrohalogenation. jk-sci.com

Phase Transfer Catalysis (PTC): To overcome solubility issues between an aqueous phase containing the phenoxide and an organic phase with the alkylating agent, phase transfer catalysts can be employed. jk-sci.com Catalysts like quaternary ammonium (B1175870) or phosphonium (B103445) salts shuttle the phenoxide anion into the organic phase, improving reaction rates and yields. googleapis.com

Catalysis and Reagents:

Bases: Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or weaker bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are used to generate the phenoxide. jk-sci.commdpi.com For dialkyl ethers, stronger bases like sodium hydride (NaH) are common, but for aryl ethers, hydroxides and carbonates are typical. jk-sci.com

Copper Catalysis: In cases where the halide is attached to an unactivated aryl ring (Ullmann Condensation), copper metal or a Cu(I) salt catalyst may be necessary, though this is less relevant for the reaction with haloacetic acids where the halide is on an aliphatic carbon. jk-sci.com

Table 1: Influence of Solvent and Base on Phenoxyacetic Acid Synthesis

| Solvent System | Typical Base | Key Advantages | Reference |

|---|---|---|---|

| Water/Ethanol | NaOH | Cost-effective, traditional method. | chemicalbook.com |

| Acetonitrile (MeCN) | H₂SO₄ (for bromination step), Base for ether synthesis | Good for initial halogenation of phenol. | chemicalbook.com |

| Dimethylformamide (DMF) | K₂CO₃ | Excellent for SN2 reactions, increases nucleophilicity. | jk-sci.commdpi.com |

| Aqueous/Organic with PTC | KOH | Facilitates reaction between phases, enhances rate. | jk-sci.comgoogleapis.com |

Temperature and Pressure Influence on Reaction Efficiency

Temperature is a crucial parameter that directly affects the rate and outcome of the synthesis.

Temperature: Most syntheses of phenoxyacetic acids are conducted at elevated temperatures to ensure a reasonable reaction rate.

A typical procedure involves refluxing the reaction mixture, for instance, at 102°C in a water/ethanol solvent system for several hours. chemicalbook.com Another example uses a boiling water bath (approx. 100°C). wpmucdn.com

In some specialized catalytic processes using weaker alkylating agents, much higher temperatures (e.g., >300°C) are required to achieve sufficient reactivity. researchgate.net

However, excessively high temperatures can lead to unwanted side reactions, such as the elimination of the alkylating agent or degradation of the product. wikipedia.orggoogle.com Studies on the esterification of phenylacetic acid, a related process, show that yield increases with temperature up to a certain point (e.g., 110°C) before decreasing at higher temperatures. researchgate.net

Pressure: The reaction is generally performed at atmospheric pressure. However, when using high temperatures with volatile solvents, the reaction may be carried out in a sealed vessel or under pressure to prevent the solvent from boiling away. researchgate.net

Isolation and Purification Techniques for Synthetic Products

Once the reaction is complete, a multi-step process is required to isolate and purify the this compound.

Initial Isolation: The most common method for isolating the carboxylic acid product from the reaction mixture is through acidification. chemicalbook.com

After cooling the reaction mixture, an inorganic acid like hydrochloric acid (HCl) is added to lower the pH to 1-2. chemicalbook.com

This protonates the carboxylate salt, causing the free carboxylic acid, which is often poorly soluble in acidic water, to precipitate out of the solution. wpmucdn.comchemicalbook.com

The solid precipitate is then collected by vacuum filtration. wpmucdn.comgoogle.com

Purification Techniques: The crude product obtained after initial precipitation usually requires further purification.

Washing: The filtered solid is typically washed with cold water or dilute acid to remove any remaining inorganic salts and other water-soluble impurities. chemicalbook.comgoogle.com

Recrystallization: This is a standard method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol, toluene, or water) and then allowed to cool slowly. google.comjocpr.com The pure product crystallizes out, leaving impurities behind in the solvent.

Extraction: Liquid-liquid extraction can be used. For instance, the acidified mixture can be extracted with an organic solvent like diethyl ether or toluene. google.comjocpr.com The product can then be recovered by evaporating the solvent. google.com

Chromatography: For very high purity, silica (B1680970) gel chromatography can be employed. chemicalbook.com The crude product is passed through a column of silica gel, and a solvent system is used to separate the desired compound from byproducts based on differences in polarity. chemicalbook.comsphinxsai.com

Table 2: Common Purification Steps for Phenoxyacetic Acids

| Technique | Purpose | Typical Solvents/Reagents | Reference |

|---|---|---|---|

| Acidification & Precipitation | Isolate crude product from reaction mixture. | HCl | wpmucdn.comchemicalbook.com |

| Washing | Remove inorganic salts and soluble impurities. | Cold Water, Dilute HCl | chemicalbook.com |

| Recrystallization | High-level purification of the solid product. | Ethanol, Toluene | google.comjocpr.com |

| Column Chromatography | Separation from closely related impurities. | Silica Gel, various organic eluents | chemicalbook.com |

Derivatization Strategies of this compound

The carboxylic acid functional group of this compound is a versatile handle for chemical modification, allowing for the synthesis of various derivatives to modulate its physicochemical and biological properties.

Synthesis of Amide Derivatives for Biological Evaluation

The conversion of the carboxylic acid to an amide is a widely used strategy in medicinal chemistry to explore structure-activity relationships, as amides are associated with a broad spectrum of biological activities. sphinxsai.comresearchgate.net

General Synthetic Route: The synthesis of amides from carboxylic acids like this compound typically involves the reaction of the acid with a primary or secondary amine. sphinxsai.com

Reaction Methods:

Activation of the Carboxylic Acid: The reaction often requires activating the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. A common method is to convert the acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acid chloride is then treated with the desired amine.

Coupling Agents: Modern synthetic methods often use coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium-based reagents (e.g., BOP). jocpr.com These reagents react with the carboxylic acid to form an active intermediate in situ, which then readily reacts with the amine to form the amide bond.

Direct Reflux: In some cases, amides can be formed by directly heating the carboxylic acid and amine, often in a suitable solvent. For instance, some amide derivatives have been synthesized by refluxing an amino acid ester with a substituted aniline (B41778) in methanol for several hours. sphinxsai.com

The resulting amide derivatives can then be screened for various biological activities, such as antimicrobial, anti-inflammatory, or herbicidal effects. sphinxsai.comresearchgate.netjetir.org

Esterification for Prodrug Development or Enhanced Permeability

Esterification of the carboxylic acid group is another key derivatization strategy, often employed to create prodrugs. nih.gov An ester prodrug can mask the polar carboxylic acid group, potentially enhancing lipid solubility and cell membrane permeability. Once inside the body, the ester can be hydrolyzed by metabolic enzymes (esterases) to release the active parent acid.

Synthetic Methods:

Fischer-Speier Esterification: This is the classic method, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). googleapis.comnih.gov The reaction is typically heated to reflux to drive the equilibrium towards the ester product. nih.gov

Reaction with Alkyl Halides: The sodium or potassium salt of the carboxylic acid can be reacted with an alkyl halide (e.g., ethyl bromoacetate) in a polar aprotic solvent like DMF. mdpi.comepa.gov This is an SN2 reaction similar to the parent synthesis of the phenoxyacetic acid itself.

Use of Activating Agents: Similar to amide synthesis, reagents can be used to activate the carboxylic acid for reaction with an alcohol. Phosphonitrilic chloride (PNT) has been reported as an efficient activator for the esterification of phenoxyacetic acids with various phenols at room temperature. jocpr.com

Conjugation Chemistry for Advanced Research Applications

The functionalization of this compound through conjugation chemistry opens up a wide array of advanced research applications. By covalently linking this molecule to other chemical entities, such as reporter molecules or biomolecules, researchers can develop sophisticated tools for biological and chemical studies. The primary anchor for these conjugation reactions is the carboxylic acid group, which provides a versatile handle for forming stable chemical bonds.

The most prevalent method for conjugating carboxylic acids is through the formation of an amide bond with a primary amine. bionordika.fi This reaction is typically facilitated by a coupling agent, such as a carbodiimide. One of the most common carbodiimides used in bioconjugation is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). thermofisher.comthermofisher.com EDC activates the carboxylic acid group, making it susceptible to nucleophilic attack by an amine, resulting in a stable amide linkage. thermofisher.com This process is often performed in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to enhance the efficiency of the coupling reaction by forming a more stable intermediate. thermofisher.comthermofisher.com

This carbodiimide-mediated coupling strategy allows for the conjugation of this compound to a variety of molecules for different research purposes:

Biotinylation: The attachment of biotin, a small vitamin, allows for the highly specific and strong interaction with avidin (B1170675) or streptavidin proteins. alfa-chemistry.comwikipedia.org Biotin can be modified to contain a primary amine or a hydrazide group, which can then be coupled to the carboxylic acid of this compound using EDC chemistry. thermofisher.comthermofisher.com This biotinylated conjugate can then be used in various affinity-based applications, such as pull-down assays to isolate target proteins or for detection in techniques like ELISA and Western blotting.

Fluorescent Labeling: Fluorescent dyes are essential tools for visualizing and tracking molecules in biological systems. biotium.com Many fluorescent dyes are commercially available with amine-functionalized linkers, making them readily available for conjugation to the carboxylic acid of this compound via EDC coupling. biotium.combiomol.com The resulting fluorescent conjugate can be used in fluorescence microscopy, flow cytometry, and other fluorescence-based assays to study the localization and dynamics of the parent molecule.

Biomolecule Conjugation: The carboxylic acid group can also be used to attach this compound to biomolecules such as peptides, proteins, or nucleic acids. bionordika.fithermofisher.com This is achieved by reacting the activated carboxylic acid with the primary amine groups present on the surface of these biomolecules, for instance, the lysine (B10760008) residues in proteins. nih.gov Such conjugates are valuable for studying drug-target interactions, developing targeted drug delivery systems, or creating probes for biological imaging.

Beyond the well-established carboxylic acid chemistry, the presence of a bromine atom on the phenyl ring of this compound introduces the potential for conjugation through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for example, could be employed to form a carbon-carbon bond between the bromo-substituted phenyl ring and a boronic acid derivative of another molecule. nih.gov This approach offers an alternative strategy for creating more complex conjugates with different linkage chemistry, potentially providing access to novel structures and applications.

The table below summarizes the key aspects of these potential conjugation methodologies for this compound.

| Conjugation Strategy | Functional Group Targeted | Reagents | Resulting Linkage | Potential Applications |

| Carbodiimide Coupling | Carboxylic Acid | EDC, NHS/Sulfo-NHS, Amine-containing molecule (e.g., Biotin-amine, Fluorescent dye-amine) | Amide Bond | Biotinylation for affinity purification and detection, Fluorescent labeling for imaging, Conjugation to biomolecules |

| Suzuki-Miyaura Cross-Coupling | Bromo-substituent | Palladium catalyst, Base, Boronic acid derivative | Carbon-Carbon Bond | Synthesis of complex molecular probes and materials |

Biological Activity and Molecular Mechanisms of 2 2 Bromo 4 Chlorophenoxy Acetic Acid and Its Derivatives

In Vitro Pharmacological Investigations of Derivatives

Derivatives of phenoxyacetic acid, particularly those containing halogen substitutions such as bromine and chlorine, have been a focal point of research due to their diverse biological activities. These compounds serve as valuable scaffolds in the development of new therapeutic agents.

Antimicrobial Efficacy Assessments

The antimicrobial properties of brominated phenoxyacetic acid derivatives have been evaluated against a variety of pathogenic microorganisms. The presence and position of the bromo group appear to play a crucial role in their efficacy. propulsiontechjournal.comresearchgate.net

Evaluation against Bacterial Strains

Studies on related bromophenol and phenoxyacetic acid derivatives have demonstrated notable antibacterial action. For instance, para-bromophenoxyacetic acid has shown potent activity against several bacterial species. propulsiontechjournal.comresearchgate.net The compound's mechanism is thought to involve the disruption of cellular membranes, interference with cell wall synthesis, or the inhibition of protein and nucleic acid synthesis. propulsiontechjournal.com Research on other bromophenol derivatives has highlighted their effectiveness against challenging pathogens like Staphylococcus aureus and even methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

One study explored a series of 2-salicyloylbenzofuran derivatives bearing a carboxylic acid group on an ether residue, a structure related to phenoxyacetic acids. These compounds showed a significant increase in their activity against Gram-positive bacteria, including Streptococcus faecalis, methicillin-sensitive S. aureus (MSSA), and MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 0.06 mM. mdpi.com

Table 1: Antibacterial Activity of 2-Salicyloylbenzofuran Acetic Acid Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in mM |

|---|---|---|

| 8f | S. faecalis | 0.27 |

| MSSA | 0.14 | |

| MRSA | 0.14 | |

| 8g | S. faecalis | 0.55 |

| MSSA | 0.27 | |

| MRSA | 0.27 | |

| 8h | S. faecalis | 0.12 |

| MSSA | 0.06 | |

| MRSA | 0.12 |

Data sourced from scientific studies on 2-salicyloylbenzofuran derivatives, which share structural motifs with phenoxyacetic acids. mdpi.com

Assessment against Fungal Species

The antifungal potential of these derivatives has also been a subject of investigation. Para-bromophenoxyacetic acid has demonstrated inhibitory effects against fungal species such as Candida albicans and Trichoderma. propulsiontechjournal.comresearchgate.net

In a study on a related novel compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, significant antifungal activity was observed against a wide range of Candida species. nih.govnih.gov This highlights the potential of compounds containing both bromo and chloro substitutions in combating fungal infections. The minimum inhibitory concentrations (MIC) for this compound against clinical strains of C. albicans were found to be particularly low, ranging from 0.00195 to 0.0078 µg/mL. nih.govnih.gov The fungicidal activity was confirmed, although the compound's effect on pre-formed biofilms was minimal. nih.govnih.gov

Table 2: Antifungal Activity of a Bromo-Chloro Derivative against Candida albicans

| Strain Type | Number of Strains | MIC Range (µg/mL) |

|---|---|---|

| Clinical Isolates | 63 | 0.00195 - 0.0078 |

Data from a study on 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone. nih.govnih.gov

Anti-inflammatory Properties Characterization

Phenoxyacetic acid derivatives are recognized for their anti-inflammatory properties, largely attributed to their ability to inhibit key enzymes in the inflammatory cascade. mdpi.com

Inhibition of Inflammatory Mediators

A primary mechanism for the anti-inflammatory action of phenoxyacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key inflammatory mediators. mdpi.com Research has focused on developing derivatives that selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, over COX-1, which is constitutively expressed and involved in homeostatic functions. nih.gov

A study on newly synthesized phenoxyacetic acid derivatives showed that compounds with a bromo group substitution exhibited significant COX-2 inhibition, with IC₅₀ values in the low micromolar and even nanomolar range, indicating potent pharmacological potential. nih.gov For example, certain bromo-substituted derivatives showed powerful COX-2 inhibition with IC₅₀ values between 0.06–0.09 μM. nih.gov This inhibition of COX-2 leads to a reduction in the production of prostaglandin E2 (PGE-2), a key mediator of pain and swelling in inflammation. mdpi.com

Table 3: In Vitro COX-1/COX-2 Inhibition Data for Bromo-Substituted Phenoxyacetic Acid Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 5d | 9.03 ± 0.15 | 0.09 ± 0.003 | 100.33 |

| 5e | 7.00 ± 0.20 | 0.08 ± 0.002 | 87.5 |

| 5f | 8.00 ± 0.20 | 0.07 ± 0.004 | 114.28 |

| 7b | 5.93 ± 0.12 | 0.09 ± 0.002 | 65.89 |

| 10d | 7.00 ± 0.20 | 0.08 ± 0.002 | 87.5 |

| 10e | 4.07 ± 0.12 | 0.07 ± 0.003 | 58.14 |

| 10f | 4.97 ± 0.06 | 0.06 ± 0.001 | 82.83 |

Data represents the half-maximal inhibitory concentration (IC₅₀) from a study on novel phenoxyacetic acid derivatives. nih.gov

Modulation of Cellular Signaling Pathways

The inhibition of inflammatory mediators like prostaglandins directly impacts cellular signaling. Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the cell surface, which in turn activates various intracellular signaling cascades. These pathways can involve changes in cyclic AMP (cAMP) levels, calcium mobilization, and the activation of protein kinases, ultimately leading to the physiological responses of inflammation.

By inhibiting the COX-2 enzyme, 2-(2-Bromo-4-chlorophenoxy)acetic acid derivatives can effectively block the production of the signaling molecules that initiate these cascades. This action prevents the downstream activation of pathways that lead to vasodilation, increased vascular permeability, and the sensitization of nerve endings to pain. While specific studies detailing the modulation of pathways such as the NF-κB or MAPK pathways by these exact derivatives are not widely available, the targeted inhibition of prostaglandin synthesis represents a primary mode of modulating these crucial inflammatory signaling networks.

Anticancer Potential and Cytotoxicity Studies

Assessment of Cytotoxicity against Specific Cancer Cell Lines

No data from cytotoxic assays assessing the effect of this compound on any cancer cell lines have been published. Therefore, information regarding its potency and selectivity against different cancer types is unavailable.

Induction of Apoptosis and Cell Cycle Arrest

There are no research findings to indicate whether this compound can induce apoptosis (programmed cell death) or cause cell cycle arrest in cancer cells. Mechanistic studies elucidating such potential effects are currently absent from the scientific literature.

Other Potential Biological Activities (e.g., Enzyme Inhibition)

Interaction with Protein Tyrosine Phosphatases (PTPs)

Specific inhibitory or interactive effects of this compound on protein tyrosine phosphatases (PTPs) have not been documented. Research into the enzyme inhibition profile of this compound has not been published.

Cellular and Subcellular Mechanisms of Action

Ligand-Receptor Interactions and Binding Affinity

There is no available information on the specific cellular targets of this compound. Studies on its ligand-receptor interactions and binding affinities have not been reported.

Intracellular Signaling Pathway Modulation

The biological activities of this compound and its derivatives are significantly influenced by their ability to modulate key intracellular signaling pathways that regulate inflammation. As phenolic compounds, these derivatives are known to interact with complex signaling cascades, leading to a downstream anti-inflammatory effect. Extensive research has identified several critical pathways that are targeted by such molecules.

One of the most prominent pathways implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade. mdpi.cominabj.org NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. mdpi.com In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. mdpi.com Studies on related phenolic compounds have demonstrated an ability to suppress NF-κB activation by preventing the degradation of IκB. nih.govselleckchem.com For instance, some phenolic extracts have been shown to reduce the expression of key pathway proteins like p65, phosphorylated-p65 (p-p65), and phosphorylated-IκB (P-IκB). nih.gov

Additionally, the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes key kinases like p38 and JNK, is another crucial target. nih.gov The MAPK pathway is activated by oxidative stress and inflammatory stimuli, leading to the production of inflammatory mediators. nih.gov The modulation of these signaling pathways represents a primary mechanism through which phenoxyacetic acid derivatives can exert their anti-inflammatory properties.

Gene Expression and Proteomic Alterations

The modulation of signaling pathways by this compound derivatives leads to significant alterations in gene expression and the cellular proteome. These changes collectively shift the cellular environment from a pro-inflammatory to an anti-inflammatory state.

Gene Expression: Treatment with related anti-inflammatory compounds has been shown to directly impact the transcription of genes involved in the inflammatory response. A primary effect is the downregulation of messenger RNA (mRNA) levels for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govmdpi.com This suppression of cytokine gene expression is a direct consequence of inhibiting transcription factors like NF-κB. Furthermore, some compounds can alter the expression of genes that change the phenotype of immune cells, such as macrophages, steering them towards a more anti-inflammatory profile. frontiersin.org This can involve the regulation of genes like Interleukin-12 receptor beta-1 (Il12rb1) and Secretory Leukocyte Peptidase Inhibitor (Slpi). frontiersin.org

Proteomic Alterations: Proteomic analyses, which study the entire set of proteins in a cell, reveal broader changes following treatment with bioactive compounds. While specific proteomic data for this compound is limited, studies on other agents that induce cellular responses show predictable patterns. nih.govnih.govmdpi.com Treatment would likely lead to a decreased abundance of pro-inflammatory proteins, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Conversely, an increased abundance of proteins involved in stress response and defense mechanisms may be observed as the cell adapts to the compound and mitigates inflammation-induced damage. mdpi.com These proteomic shifts can also affect proteins involved in crucial cellular processes like energy metabolism and cytoskeleton organization, reflecting a comprehensive cellular response to the compound's activity. frontiersin.org

In Vivo Pharmacological Evaluation of Derivatives

Animal Models for Disease States

To assess the real-world pharmacological potential of phenoxyacetic acid derivatives, researchers utilize established in vivo animal models that mimic human disease states, particularly those involving acute inflammation. One of the most common and well-characterized models is the carrageenan-induced paw edema assay, typically conducted in rats or mice. nih.gov

In this model, a localized, acute, and reproducible inflammatory response is induced by injecting carrageenan, a sulfated polysaccharide, into the plantar surface of the animal's hind paw. nih.gov This injection triggers a cascade of inflammatory events, including the release of mediators like prostaglandins and cytokines, leading to classic signs of inflammation such as edema (swelling), erythema (redness), and hyperalgesia (increased pain sensitivity). The extent of swelling can be accurately quantified by measuring the change in paw volume or thickness over several hours. This model is invaluable for the initial screening of potential anti-inflammatory agents, as the ability of a test compound to reduce the carrageenan-induced swelling provides a direct measure of its anti-inflammatory efficacy. nih.govmdpi.com

Efficacy and Therapeutic Indices

In vivo studies using the carrageenan-induced paw edema model have demonstrated the significant efficacy of certain halogenated phenoxyacetic acid derivatives. nih.govmdpi.com Specific derivatives have shown a potent ability to suppress the inflammatory response. For example, after 5 hours in the rat paw edema model, select compounds significantly reduced inflammation compared to control groups. nih.govmdpi.com

The efficacy is not only observed in the physical reduction of swelling but also in the modulation of key biochemical mediators of inflammation at the injury site. Treatment with effective derivatives has been shown to substantially lower the levels of pro-inflammatory cytokines like TNF-α and prostaglandins such as PGE-2 in the paw exudate. nih.govmdpi.com

Below is a data table summarizing the in vivo anti-inflammatory efficacy of representative phenoxyacetic acid derivatives compared to the standard drug, celecoxib.

| Compound | Inhibition of Paw Thickness (%) | Inhibition of Paw Weight (%) | Reduction of TNF-α (%) | Reduction of PGE-2 (%) |

|---|---|---|---|---|

| Compound 5f | 63.35 | 68.26 | 61.04 | 60.58 |

| Compound 7b | 46.51 | 64.84 | 64.88 | 57.07 |

| Celecoxib (Reference) | 63.52 | 60.16 | 63.52 | 60.16 |

Data sourced from studies on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors. nih.govmdpi.com

The therapeutic index, a measure of a drug's safety, is often related to its selectivity for the intended target. In the context of anti-inflammatory agents targeting the COX enzymes, a higher selectivity for COX-2 over COX-1 is desirable to reduce gastrointestinal side effects. nih.govbrieflands.com Some phenoxyacetic acid derivatives have been shown to possess high COX-2 selectivity indices (SI), indicating a favorable therapeutic profile. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Impact of Halogen Substituents on Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of a lead compound. For phenoxyacetic acid derivatives, SAR investigations have consistently highlighted the significant role that halogen substituents on the phenoxy ring play in determining biological potency, particularly for anti-inflammatory activity via COX-2 inhibition. nih.govmdpi.com

The presence, type, and position of halogen atoms can dramatically influence the compound's inhibitory efficacy. Research has shown that the introduction of a bromine atom at position 4 of the phenoxy ring markedly enhances COX-2 inhibitory activity compared to unsubstituted analogues. nih.gov This enhancement is attributed to the electronic and steric properties of bromine, which can improve the binding affinity of the molecule to the active site of the COX-2 enzyme. mdpi.com Similarly, the substitution of chlorine atoms on the aromatic ring is known to increase the reactivity of the molecule compared to the unsubstituted phenoxyacetic acid. mdpi.com

The synergistic effect of having both bromo and chloro substituents, as in the parent compound this compound, is a key area of medicinal chemistry exploration. The following interactive data table presents the half-maximal inhibitory concentrations (IC50) against COX-2 for several phenoxyacetic acid derivatives, illustrating the potentiation of activity by halogen substitution.

| Compound | Key Substituent on Phenoxy Ring | COX-2 IC50 (μM) |

|---|---|---|

| 7a | Unsubstituted | 0.13 |

| 7b | 4-Bromo | 0.06 |

| 5a | Unsubstituted | 0.97 |

| 5d | 4-Bromo | 0.08 |

| 5f | 4-Bromo | 0.06 |

| Celecoxib (Reference) | N/A | 0.05 |

Data compiled from in vitro COX-2 inhibition assays. nih.govmdpi.com

As the data indicates, derivatives with a 4-bromo substituent (e.g., 7b, 5d, 5f) consistently exhibit lower IC50 values, signifying greater potency, than their unsubstituted counterparts (7a, 5a). nih.gov This demonstrates a clear and positive structure-activity relationship for halogenation in this class of compounds.

Role of the Phenoxyacetic Acid Moiety in Molecular Recognition

The phenoxyacetic acid scaffold is the fundamental structural component responsible for the biological activity observed in this class of compounds. It acts as a molecular mimic of the natural plant hormone auxin, specifically Indole-3-acetic acid (IAA), allowing it to interfere with plant growth regulation pathways mdpi.com. The key features of the phenoxyacetic acid moiety that enable molecular recognition are the carboxylic acid group, the ether linkage, and the aromatic phenyl ring.

The electronic properties of the core phenoxyacetic acid structure also play a significant role. Studies using quantum chemical computational methods have analyzed the reactivity and electronic charge distribution of phenoxyacetic acid and its derivatives mdpi.com. Unsubstituted phenoxyacetic acid is characterized by high aromaticity and the highest GAP energy value among its tested derivatives, indicating low reactivity and high electronic charge stabilization mdpi.com. This foundational structure provides a stable framework upon which substitutions can be made to modulate biological activity. The polarity of the molecule, reflected by its dipole moment, influences its ability to interact with its surrounding environment; phenoxyacetic acid itself has the lowest polarity among several tested derivatives mdpi.com.

Influence of Side Chain Modifications on Efficacy and Selectivity

Modifications to the phenoxyacetic acid structure, particularly substitutions on the phenyl ring, have a profound impact on the efficacy and selectivity of the resulting compounds. These substitutions alter the molecule's electronic properties, steric hindrance, and lipophilicity, which in turn affects its absorption by the plant, translocation within its tissues, and interaction with the target receptor mdpi.com.

For instance, the addition of halogen atoms like chlorine to the aromatic ring significantly modifies the compound's characteristics. Substituting a chlorine atom at different positions (ortho, meta, para) on the phenyl ring of phenoxyacetic acid alters the molecule's reactivity and hardness mdpi.com. For example, substituting a chlorine atom at the para-position (4-chlorophenoxyacetic acid) results in the highest reactivity among a series of tested derivatives mdpi.com. The introduction of multiple substituents, as seen in well-known herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), further refines this activity mdpi.commdpi.com.

These modifications are crucial for achieving selective herbicidal action. Chlorophenoxy acids are generally recognized as selective herbicides that are effective against broadleaf (dicotyledonous) plant species while leaving grasses (monocotyledonous) relatively unharmed mdpi.com. This selectivity arises from differences in how various plant species absorb, translocate, and metabolize the compounds, differences that are accentuated by specific substitution patterns on the phenyl ring. The table below summarizes the physical and chemical properties of several phenoxyacetic acid herbicides, illustrating the influence of these modifications.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Water Solubility (mg/L) | pKa |

| 4-Chlorophenoxyacetic acid (4-CPA) | C8H7ClO3 | 186.59 | 1550 (at 25 °C) | 3.01 |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C8H6Cl2O3 | 221.04 | 900 (at 25 °C) | 2.73 |

| 4-Chloro-2-methylphenoxyacetic acid (MCPA) | C9H9ClO3 | 200.62 | 825 (at 25 °C) | 3.07 |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | C8H5Cl3O3 | 255.48 | 278 (at 25 °C) | 2.88 |

| This data is compiled from literature sources for comparative purposes. mdpi.com |

Computational Chemistry Approaches for SAR Analysis

Computational chemistry provides powerful tools for analyzing the structure-activity relationships (SAR) of this compound and its analogues. Methods such as Density Functional Theory (DFT) are employed to model the molecular structures and calculate various quantum chemical parameters that correlate with biological activity mdpi.com. These computational approaches allow for a systematic investigation of how structural modifications influence the electronic and geometric properties of the molecules.

Key parameters determined through DFT calculations include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The difference between these energies, known as the GAP energy, is an indicator of the molecule's chemical reactivity; a lower GAP energy suggests higher reactivity mdpi.com. For example, computational studies have shown that substituting chlorine atoms into the aromatic ring of phenoxyacetic acid generally increases reactivity and decreases the molecular hardness mdpi.com.

The distribution of electronic charge and the total dipole moment are also calculated to understand the molecule's polarity and its potential for intermolecular interactions mdpi.com. By correlating these calculated descriptors with experimentally observed herbicidal activity, researchers can develop predictive SAR models. This allows for the rational design of new derivatives with potentially enhanced efficacy and selectivity, reducing the need for extensive trial-and-error synthesis and testing.

The following table presents calculated quantum chemical parameters for a series of phenoxyacetic acid derivatives, illustrating the insights gained from computational analysis.

| Compound | Reactivity (GAP energy) Trend | Hardness Trend | Polarity (Dipole Moment) Trend |

| Phenoxyacetic acid (PA) | Lowest | Highest | Lowest |

| 2-Chlorophenoxyacetic acid (2CPA) | Higher than PA | Lower than PA | Higher than MCPA |

| 4-Chlorophenoxyacetic acid (4CPA) | Highest | Lowest | Lower than 2CPA |

| 2,4-Dichlorophenoxyacetic acid (2,4D) | Higher than 2,3D | Lower than 2,3D | Lower than 2,3D |

| 4-Chloro-2-methylphenoxyacetic acid (MCPA) | Similar to 2,4D | Similar to 2,4D | Lower than 4CPA |

| 2,3-Dichlorophenoxyacetic acid (2,3D) | Lower than 2,4D | Higher than 2,4D | Highest |

| This table reflects the relative trends in reactivity, hardness, and polarity as determined by DFT calculations. mdpi.com |

Advanced Analytical Methodologies for Detection and Characterization of 2 2 Bromo 4 Chlorophenoxy Acetic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating complex mixtures. For 2-(2-Bromo-4-chlorophenoxy)acetic acid, various chromatographic methods are employed to achieve high-resolution separation and precise quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purity validation of phenoxyacetic acid derivatives. The separation is typically achieved on reverse-phase columns, such as C8 or C18, where the compound is separated based on its hydrophobic interactions with the stationary phase. mdpi.com Mixed-mode columns that incorporate ion-exchange properties can also be utilized to improve the retention and separation of acidic compounds like this compound. sielc.com

The mobile phase commonly consists of a mixture of an organic solvent, like acetonitrile (B52724), and acidified water. mdpi.comsielc.com The addition of acids such as trifluoroacetic acid or sulfuric acid to the aqueous phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. mdpi.comsielc.com Detection is most commonly performed using an ultraviolet (UV) detector, typically set at a wavelength around 200 nm, where the aromatic ring exhibits strong absorbance. sielc.com This method is effective for validating the purity of the compound, often confirming it to be greater than 97%.

Table 1: Typical HPLC Parameters for Analysis

| Parameter | Value/Description |

|---|---|

| Column | Reverse-phase C8 or Mixed-mode Newcrom BH (4.6x150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (containing 0.05% trifluoroacetic acid or 0.3% H2SO4) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 200 nm |

| Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid group, is non-volatile and requires chemical derivatization prior to GC analysis. nih.govresearchgate.net Derivatization converts the polar analyte into a more volatile and thermally stable derivative suitable for the high temperatures of the GC inlet and column. nih.gov

Common derivatization strategies include:

Esterification: This is a frequent approach where the carboxylic acid is converted into an ester, typically a methyl ester. nih.gov This can be achieved using reagents like methanol (B129727) with an acid catalyst (e.g., sulfuric acid), sometimes assisted by microwave radiation to reduce reaction times. nih.govresearchgate.net

Silylation: This process involves replacing the acidic proton with a silyl group, such as a trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) group. Reagents like trimethylsilyl N,N-dimethyl carbamate are used for this purpose. researchgate.net TBDMS derivatives are particularly useful as they often produce characteristic ions in the mass spectrometer, such as the [M-57]+ fragment resulting from the loss of a t-butyl group, which aids in identification. researchgate.net

Pentafluorobenzylation: This method uses pentafluorobenzyl bromide to form a pentafluorobenzyl (PFB) derivative, which is highly sensitive to electron-capture detection (ECD) and also provides excellent performance in GC-MS. nih.gov

Once derivatized, the compound can be separated on a capillary GC column and detected with high sensitivity and selectivity by a mass spectrometer. nih.govnih.gov

Table 2: Common Derivatization Strategies for GC-MS Analysis

| Derivatization Method | Reagent(s) | Derivative Formed | Key Advantage |

|---|---|---|---|

| Methylation | Sulfuric acid and Methanol | Methyl ester | Simple, effective for creating volatile esters. nih.gov |

| Silylation | Trimethylsilyl N,N-dimethyl carbamate | Trimethylsilyl (TMS) ester | Common and effective for polar groups. researchgate.net |

| Silylation | t-Butyldimethylsilyl N,N-dimethyl carbamate | t-Butyldimethylsilyl (TBDMS) ester | Produces characteristic mass fragments for identification. researchgate.net |

| Pentafluorobenzylation | Pentafluorobenzyl bromide | Pentafluorobenzyl (PFB) ester | High sensitivity with electron-capture detection. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection of this compound at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. epa.govpku.edu.cn This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, allowing for quantification at levels as low as µg/L without the need for derivatization. epa.govresearchgate.net

The analysis is typically performed on a reverse-phase column (e.g., C8 or C18) with a mobile phase of acetonitrile and water containing an acid modifier like acetic or formic acid. pku.edu.cnnih.gov Detection is carried out using an electrospray ionization (ESI) source, usually operated in the negative ion mode, which is ideal for acidic compounds that readily form [M-H]⁻ ions. pku.edu.cnresearchgate.net

The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. researchgate.netresearchgate.net This process provides exceptional selectivity, minimizing interferences from the sample matrix and allowing for accurate quantification even in complex samples like environmental water or biological fluids. researchgate.netnih.gov

Table 3: Representative LC-MS/MS Parameters for Trace Analysis

| Parameter | Value/Description |

|---|---|

| Chromatography | UPLC/HPLC with C8 or C18 column |

| Mobile Phase | Water with 0.1% acetic acid and Acetonitrile (gradient elution) pku.edu.cn |

| Ionization Mode | Electrospray Ionization (ESI), Negative researchgate.net |

| MS Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor Ion | [M-H]⁻ |

| Typical LOD | 0.16 to 0.99 µg/L for similar haloacetic acids pku.edu.cn |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and assessing its purity. These techniques provide detailed information about the molecular framework and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the identity and structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the carboxylic acid proton, the methylene (-OCH₂-) protons, and the three aromatic protons. The aromatic region will show characteristic splitting patterns (e.g., doublets and doublet of doublets) that confirm the 1,2,4-substitution pattern on the benzene ring. The carboxylic acid proton typically appears as a broad singlet at a high chemical shift (δ > 10 ppm). chegg.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Signals corresponding to the carbonyl carbon of the acid, the methylene carbon, and the six unique carbons of the substituted aromatic ring are expected. The chemical shifts of the aromatic carbons are influenced by the attached bromo, chloro, and ether functional groups, providing definitive evidence of the substitution pattern.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) |

| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C =O) | 170 - 175 |

| Aromatic (Ar-C-O) | 150 - 155 |

| Aromatic (Ar-C) | 110 - 140 |

Mass Spectrometry (MS) (e.g., High-resolution ESI-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is particularly powerful for this purpose.

Using a high-resolution instrument like a time-of-flight (TOF) mass spectrometer, the exact mass of the molecule can be measured with high accuracy, typically with an error of less than 5 parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental formula (C₈H₇BrClO₃). The isotopic pattern is also highly characteristic due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl), which have distinctive natural isotopic abundances. This pattern serves as a definitive confirmation of the presence and number of these halogen atoms in the molecule. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. researchgate.net

Table 6: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇BrClO₃ |

| Monoisotopic Mass (Calculated) | 264.9316 Da (for ⁷⁹Br, ³⁵Cl) |

| Observed Ion (ESI Negative) | [M-H]⁻ |

| Exact Mass of Ion (Calculated) | 263.9238 Da (for ⁷⁹Br, ³⁵Cl) |

| Typical Mass Accuracy | < 5 ppm researchgate.net |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. By measuring the vibrations of atoms, these methods provide a unique molecular fingerprint. For this compound, the spectra are characterized by a combination of vibrations from the carboxylic acid group, the ether linkage, and the substituted aromatic ring.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The carboxylic acid functional group gives rise to several distinct and intense absorption bands. A very broad absorption is typically observed in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration produces a strong, sharp peak, generally found between 1700 and 1725 cm⁻¹.

The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450–1600 cm⁻¹ range. The C-O-C asymmetric stretching of the ether linkage is expected to produce a significant band around 1250 cm⁻¹. Vibrations corresponding to the carbon-halogen bonds are found in the lower frequency "fingerprint" region of the spectrum; the C-Cl stretch typically appears around 700-750 cm⁻¹, while the C-Br stretch is observed at lower wavenumbers, generally between 500 and 600 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is weak in Raman, the C=O stretch and the aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce strong and sharp signals. The analysis of Raman spectra for phenoxyacetic acid and its chloro-substituted derivatives aids in assigning these vibrational modes. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are frequently employed to support the assignment of experimental IR and Raman bands. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2500–3300 | Strong, Broad |

| Carboxylic Acid (C=O) | Stretching | 1700–1725 | Strong |

| Aromatic Ring (C=C) | Stretching | 1450–1600 | Medium to Strong |

| Ether (C-O-C) | Asymmetric Stretching | ~1250 | Strong |

| Aryl Halide (C-Cl) | Stretching | 700–750 | Medium |

| Alkyl Halide (C-Br) | Stretching | 500–600 | Medium |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. This technique is particularly useful for analyzing compounds containing chromophores—structural features that absorb light in this region. The primary chromophore in this compound is the substituted benzene ring.

| Approximate λmax | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~229 nm | π→π | Substituted Benzene Ring |

| ~283 nm | π→π | Substituted Benzene Ring |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. This experimental data is then compared against the theoretical composition calculated from the compound's proposed molecular formula. A close match between the experimental and theoretical values serves as strong evidence for the confirmation of the compound's stoichiometry.

The molecular formula for this compound is C₈H₆BrClO₃. nih.gov Based on this formula and the atomic masses of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Bromine: ~79.904 u, Chlorine: ~35.453 u, Oxygen: ~15.999 u), the theoretical elemental composition can be calculated. The total molecular weight is approximately 265.49 g/mol .

The calculated mass percentages provide a benchmark for experimental verification. An elemental analyzer instrument combusts the sample, and the resulting gases (such as CO₂, H₂O, and N₂) are measured to determine the percentages of C, H, and N. Halogens like bromine and chlorine are typically determined through separate analytical methods. Confirmation of these percentages is a critical step in verifying the identity and purity of a synthesized batch of the compound.

| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 36.19% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.28% |

| Bromine | Br | 79.904 | 1 | 79.904 | 30.10% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.35% |

| Oxygen | O | 15.999 | 3 | 47.997 | 18.08% |

| Total | 265.490 | 100.00% |

Development of Rapid and Sensitive On-site Detection Methods

While laboratory-based methods like chromatography and spectroscopy provide detailed and accurate analysis, they are often time-consuming, require bulky equipment, and are not suitable for rapid, on-site screening. For applications such as environmental monitoring or food safety, there is a significant need for rapid, sensitive, and portable detection methods for phenoxyacetic acid herbicides and related compounds.

Immunoassays are a prominent class of such rapid methods. These techniques utilize the highly specific binding between an antibody and its target antigen (in this case, the target molecule or a derivative). The enzyme-linked immunosorbent assay (ELISA) is a common format that provides high sensitivity and can be adapted for field use in microplate or test strip formats.

Another promising approach is the fluorescence polarization immunoassay (FPIA), which has been successfully developed for the rapid and sensitive detection of the related herbicide 2,4-D in water and juice samples. mdpi.com This homogeneous assay format is very fast, often providing results in under 20 minutes, as it does not require separation steps. mdpi.com The principle involves a competition between the target analyte in a sample and a fluorescently-labeled tracer for a limited number of specific antibody binding sites. The change in the polarization of the fluorescence is measured and correlated to the analyte concentration.

Biosensors represent another frontier in on-site detection. These devices couple a biological recognition element (like an antibody or enzyme) with a physical transducer that converts the binding event into a measurable signal (e.g., electrical or optical). The development of such sensors for phenoxyacetic acids could enable real-time, continuous monitoring in various environmental matrices. These rapid methods are crucial for initial screening, allowing for a more targeted application of confirmatory laboratory analysis.

Q & A

Basic: What are the established methods for synthesizing 2-(2-Bromo-4-chlorophenoxy)acetic acid with high regioselectivity?

Answer:

The synthesis typically involves regioselective bromination of a chlorophenoxyacetic acid precursor. A common approach adapts methodologies from analogous brominated arylacetic acids, such as bromination under controlled acidic conditions. For example, bromine (Br₂) in acetic acid at room temperature can selectively introduce bromine at the ortho position relative to the chlorophenoxy group. Key steps include:

- Dissolving the chlorophenoxyacetic acid precursor in glacial acetic acid.

- Slow addition of bromine in acetic acid to avoid over-bromination.

- Stirring at room temperature for 1–2 hours, followed by quenching and recrystallization for purification .

Note: Reaction monitoring via TLC or HPLC is critical to confirm regioselectivity and prevent side reactions.

Basic: How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Answer:

A multi-technique approach is recommended:

- Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection at 254 nm or mass spectrometry (LC-MS) to identify impurities.

- Structural Confirmation:

- NMR Spectroscopy: H and C NMR to verify substituent positions and integration ratios. For example, the aromatic protons near bromine and chlorine will show distinct splitting patterns.

- Melting Point (mp): Compare observed mp with literature values (e.g., ~120–125°C for analogous brominated compounds).

- Elemental Analysis (EA): Validate C, H, Br, and Cl content within ±0.4% of theoretical values .

Advanced: How do electron-withdrawing substituents influence the molecular geometry of this compound, as observed in crystallographic studies?

Answer:

X-ray crystallography reveals that bromine and chlorine substituents distort the phenyl ring’s geometry due to their electron-withdrawing effects. Key observations include:

- Angular Distortions: The C–C–C angle at the bromine-substituted carbon increases to ~121.5°, compared to 118.4° at the acetic acid moiety, indicating stronger electron withdrawal by Br .

- Planarity: The phenoxy group adopts a near-planar conformation (dihedral angle <5°), while the acetic acid side chain is perpendicular (~78°), minimizing steric clashes .

- Hydrogen Bonding: Carboxylic acid dimers form via motifs, stabilizing the crystal lattice. These interactions are critical for predicting solubility and reactivity .

Advanced: What are the challenges in designing catalytic systems for coupling reactions involving this compound?

Answer:

The steric bulk of bromine and chlorine substituents complicates catalytic cross-coupling (e.g., Suzuki or Ullmann reactions). Key challenges include:

- Steric Hindrance: Bulky substituents reduce accessibility to the metal catalyst’s active site, lowering reaction yields.

- Electronic Effects: Electron withdrawal by Br/Cl deactivates the aryl ring, necessitating stronger bases (e.g., Cs₂CO₃) or high-temperature conditions.

- Side Reactions: Competing debromination or hydrolysis may occur. Mitigation strategies:

- Use Pd(PPh₃)₄ with slow reagent addition.

- Optimize solvent polarity (e.g., DMF/THF mixtures) to stabilize intermediates .

Application: How is this compound utilized as a precursor in synthesizing bioactive molecules?

Answer:

The compound serves as a key intermediate in drug discovery:

- Antimitotic Agents: Analogous brominated phenoxyacetic acids are precursors to Combretastatin A-4 derivatives, which inhibit tubulin polymerization. A Perkin condensation/decarboxylation sequence can extend the acetic acid moiety into bioactive stilbenes .

- Antibacterial Scaffolds: The chlorine substituent enhances lipophilicity, improving membrane penetration in Gram-negative bacteria. Functionalization via amidation or esterification tailors activity .

- Materials Science: The rigid aryl backbone is incorporated into liquid crystals or metal-organic frameworks (MOFs) for sensor applications .

Advanced: What analytical techniques resolve contradictions in spectral data for halogenated arylacetic acids?

Answer: Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism. Resolution strategies:

- Variable Temperature NMR: Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures.

- DFT Calculations: Compare computed H chemical shifts (using Gaussian or ORCA) with experimental data to assign ambiguous peaks.

- Solid-State IR: Distinguish crystalline polymorphs via O–H stretching frequencies (2500–3000 cm⁻¹), which vary with hydrogen-bonding patterns .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles. Use in a fume hood due to potential dust/aerosol formation.

- Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis.

- Spill Management: Neutralize with sodium bicarbonate, then adsorb with vermiculite. Avoid water to prevent toxic gas release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.